
5-Methylindoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents yields 2-(2-nitrophenyl)acrylate .
Applications De Recherche Scientifique
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific structure and the biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) |
Clé InChI |
OSIPNOMHRFQTHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


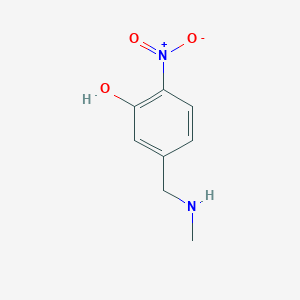
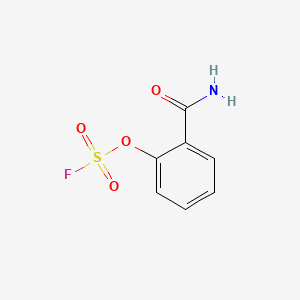
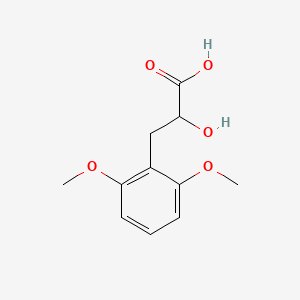


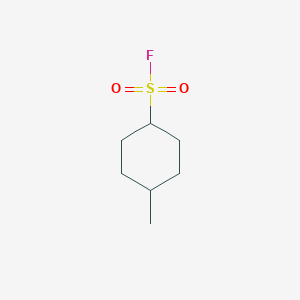

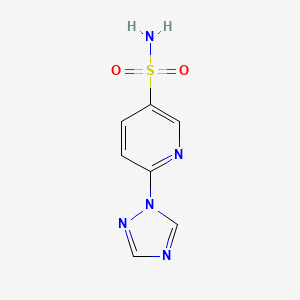
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)

![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
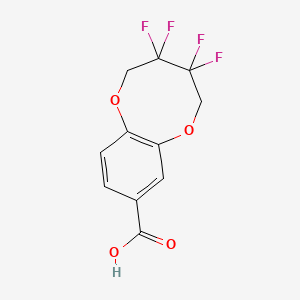
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
